molecular formula C14H11F3N2O3 B6415778 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid CAS No. 1261914-63-9

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415778
CAS No.: 1261914-63-9
M. Wt: 312.24 g/mol
InChI Key: UTSGNBFBJWBDGG-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a trifluoromethyl group attached to a picolinic acid backbone.

Preparation Methods

The synthesis of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid can be achieved through several methods. One common approach involves the amination of 2-methoxy-5-trifluoromethylbenzaldehyde. This method typically involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with an amine source, such as ammonia or an amine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid derivatives: These compounds share a similar picolinic acid backbone but differ in their substituents.

    Trifluoromethyl-substituted compounds: These compounds contain a trifluoromethyl group, which imparts unique chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties .

Properties

IUPAC Name

6-amino-3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(14(15,16)17)6-9(10)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGNBFBJWBDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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